2-[(2-Methoxyphenoxy)methyl]oxirane-d3
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Overview
Description
2-[(2-Methoxyphenoxy)methyl]oxirane-d3, also known as MPO, is a chemical compound that is widely used in scientific research. It is a deuterated form of MPO, which means that it has three hydrogen atoms replaced by deuterium atoms. This modification makes MPO useful in a variety of research applications, particularly in the field of biochemistry.
Mechanism Of Action
2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 is a reactive molecule that can undergo a variety of chemical reactions. It is particularly useful in studies of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 can also be used to study protein-protein interactions, as it can be incorporated into proteins and used to track their movement within cells.
Biochemical And Physiological Effects
2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 has no known biochemical or physiological effects on its own. However, it is widely used in studies of biochemical and physiological processes, particularly in the field of biochemistry.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 in scientific research is its ability to act as a tracer molecule. This allows researchers to track the movement of molecules within cells and study their interactions with other molecules. Another advantage is its deuterated form, which allows for more accurate measurements in certain types of experiments.
One limitation of using 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 is its reactivity. It can undergo a variety of chemical reactions, which can make it difficult to use in certain types of experiments. Additionally, its use as a tracer molecule is limited to certain types of experiments, and it may not be suitable for all research applications.
Future Directions
There are many potential future directions for research involving 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3. Some possible areas of study include:
1. Developing new methods for incorporating 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 into proteins and other molecules.
2. Studying the effects of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 on enzyme kinetics and protein-protein interactions.
3. Investigating the use of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 in metabolic studies and other types of biochemistry research.
4. Developing new analytical techniques for measuring 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 and its derivatives in biological samples.
5. Exploring the potential use of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 in drug development and other medical applications.
Synthesis Methods
The synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base catalyst. The resulting product is then deuterated using deuterium oxide. The final compound is purified using various chromatography techniques.
Scientific Research Applications
2-[(2-Methoxyphenoxy)methyl]oxirane-d3-d3 is used in a variety of scientific research applications, particularly in the field of biochemistry. It is commonly used as a tracer molecule in metabolic studies, as well as in studies of enzyme kinetics and protein-protein interactions.
properties
IUPAC Name |
2-[[2-(trideuteriomethoxy)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676020 |
Source
|
Record name | 2-({2-[(~2~H_3_)Methyloxy]phenoxy}methyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 | |
CAS RN |
1054624-90-6 |
Source
|
Record name | 2-({2-[(~2~H_3_)Methyloxy]phenoxy}methyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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